4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a pyrazole derivative, followed by sulfonylation and subsequent functionalization to introduce the ethyl and isobutyl groups .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrazole ring .
Scientific Research Applications
4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid: Another compound featuring a difluoromethyl group, used in different applications.
Difluoromethyl phenyl sulfone: A simpler compound with a difluoromethyl group, used in organic synthesis.
Uniqueness
Its ability to undergo various chemical reactions and interact with specific biological targets makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H24F2N6O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]-1-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H24F2N6O3S/c1-6-23-8-12(13(21-23)15(25)19-7-9(2)3)22-28(26,27)14-10(4)20-24(11(14)5)16(17)18/h8-9,16,22H,6-7H2,1-5H3,(H,19,25) |
InChI Key |
HOGQIWBZHICXMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NS(=O)(=O)C2=C(N(N=C2C)C(F)F)C |
Origin of Product |
United States |
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